1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine
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Overview
Description
1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethylsulfonyl group attached to the piperazine ring and a naphthylmethyl group attached to the nitrogen atom of the piperazine ring. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Naphthylmethyl Group: The naphthylmethyl group can be introduced via a nucleophilic substitution reaction using 1-chloromethylnaphthalene and piperazine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in industrial reactors with appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthylmethyl group.
Reduction: Reduced forms of the ethylsulfonyl group.
Substitution: Substituted derivatives at the naphthylmethyl group.
Scientific Research Applications
1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active piperazine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(1-Naphthylmethyl)piperazine: Lacks the ethylsulfonyl group but shares the naphthylmethyl-piperazine core.
1-(Benzyl)piperazine: Contains a benzyl group instead of a naphthylmethyl group.
1-(Ethylsulfonyl)piperazine: Lacks the naphthylmethyl group but contains the ethylsulfonyl group.
Uniqueness
1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine is unique due to the presence of both the ethylsulfonyl and naphthylmethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-ethylsulfonyl-4-(naphthalen-1-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-2-22(20,21)19-12-10-18(11-13-19)14-16-8-5-7-15-6-3-4-9-17(15)16/h3-9H,2,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVVHJBECDCMCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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